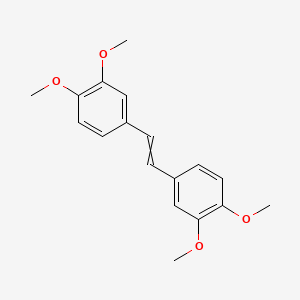

3,3',4,4'-Tetramethoxystilbene

Description

Structure

3D Structure

Properties

CAS No. |

5385-62-6 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3 |

InChI Key |

VGPRCRYWPJJTKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Overview of Stilbene Derivatives in Contemporary Biomedical Research

The Resveratrol (B1683913) Analogue Landscape: An Introduction to Stilbenoids in Medicinal Chemistry

The most prominent member of the stilbenoid family is resveratrol (3,5,4'-trihydroxy-trans-stilbene), a polyphenol found in grapes, peanuts, and other plants. nih.govresearchgate.net Resveratrol has been extensively studied for a wide array of promising biological properties, including antioxidant, anti-inflammatory, cardioprotective, and cancer chemopreventive effects. nih.govnih.gov However, the therapeutic application of resveratrol is significantly hampered by its poor bioavailability and metabolic instability, as it is rapidly metabolized in the body. researchgate.netmdpi.com

From a medicinal chemistry perspective, these limitations have positioned resveratrol as an ideal starting point, or "hit compound," for structural modification. researchgate.net Consequently, numerous research endeavors have focused on designing and synthesizing resveratrol analogues and derivatives. The primary goals of these modifications are to enhance pharmacokinetic properties, improve stability, and ultimately, increase pharmacological activity. researchgate.netmdpi.com These synthetic efforts have produced a diverse landscape of stilbenoids, including compounds with modified hydroxylation patterns, halogenations, and, most notably, methoxylations. mdpi.com

Significance of Methoxylated Stilbenes in Preclinical Investigation

The methylation of hydroxyl groups on the stilbene (B7821643) core to form methoxy (B1213986) (-OCH₃) groups is a key strategy in the development of new therapeutic agents. nih.gov This structural modification has several strategic advantages that are actively explored in preclinical research.

Firstly, methoxylation increases the lipophilicity (fat-solubility) of the stilbene molecule. mdpi.commdpi.com This change can improve membrane permeability and cellular uptake, potentially leading to greater bioavailability compared to their hydroxylated counterparts. nih.govmdpi.com For instance, the well-studied resveratrol derivative, pterostilbene (B91288), has methoxy groups in place of hydroxyl groups, which contributes to its improved in vivo bioavailability. mdpi.com

Secondly, the hydroxyl groups of resveratrol are primary sites for metabolic conjugation (specifically glucuronidation and sulfation), which facilitates rapid excretion from the body. um.es By replacing these hydroxyls with methoxy groups, the molecule is shielded from this extensive metabolism, which can increase its stability and half-life in vivo. nih.govnih.gov Studies have shown that methoxylated stilbenes are metabolized more slowly than hydroxylated ones, which may enhance their in vivo bioactivity. nih.gov As a result, methoxylated derivatives such as pterostilbene and various tetramethoxystilbenes have demonstrated potent biological activities in preclinical models, sometimes exceeding those of resveratrol. mdpi.commdpi.com

| Stilbenoid | Parent Compound | Key Feature | Investigated Bioactivities |

| Resveratrol | - | Natural Hydroxylated | Antioxidant, Anti-inflammatory, Cardioprotective, Anticancer nih.gov |

| Pterostilbene | Resveratrol | Dimethylated Ether | Enhanced bioavailability, Anticancer, Neuroprotective, Antidiabetic mdpi.com |

| Combretastatin A-4 | - | Natural Methoxylated | Antitumor, Vascular-disrupting nih.gov |

| 3,4,5,4′-Tetramethoxystilbene | Resveratrol | Tetramethylated Ether | Anticancer, Anti-angiogenic mdpi.commdpi.com |

Molecular Mechanisms of Action: Cellular and Biochemical Research of 3,3 ,4,4 Tetramethoxystilbene and Analogues

Antiproliferative and Cytotoxic Mechanisms in Malignant Cells

Research into the biological activities of methoxylated stilbenes has revealed significant antiproliferative and cytotoxic effects against various cancer cell lines. While specific data on 3,3',4,4'-tetramethoxystilbene is limited, studies on its isomers and analogues provide valuable insights into the potential mechanisms of action.

Inhibition of Cell Proliferation

The cytotoxic activity of tetramethoxystilbene isomers has been evaluated against a range of human cancer cell lines. Notably, the (Z)-isomer of 3,3',4,5'-tetramethoxystilbene has demonstrated significant cytotoxic activity, whereas the (E)-isomer was found to be largely inactive.

The inhibitory concentrations (IC50) of (Z)-3,3',4,5'-tetramethoxystilbene in various human cancer cell lines are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Leukemia | 5.3 - 16.6 |

| A431 | Epidermal Carcinoma | 5.3 - 16.6 |

| MCF-7 | Breast Carcinoma | 5.3 - 16.6 |

| A2780 | Ovarian Carcinoma | 5.3 - 16.6 |

| SK-MEL-5 | Skin Melanoma | 5.3 - 16.6 |

This data pertains to (Z)-3,3',4,5'-tetramethoxystilbene, a closely related isomer of this compound.

In comparison, other tetramethoxystilbene analogues, such as 3,4,5,4'-tetramethoxystilbene (DMU-212), have also shown potent antiproliferative properties in various cancer cells, including those of the colon. nih.gov The metabolite of DMU-212, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has been shown to possess even greater cytotoxic activity than its parent compound in ovarian cancer cells. nih.gov

Induction of Cell Cycle Arrest

The progression of the cell cycle is a tightly regulated process, and its disruption can lead to the inhibition of cell proliferation and the induction of cell death. Various tetramethoxystilbene analogues have been shown to interfere with the cell cycle at different phases.

Several tetramethoxystilbene analogues have been reported to induce cell cycle arrest at the G2/M phase. For example, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), a metabolite of a tetramethoxystilbene analogue, has been shown to trigger G2/M cell cycle arrest in the SKOV-3 ovarian cancer cell line. nih.gov Another stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was also found to induce G2/M phase arrest in human lung cancer cells. scispace.com This arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1. scispace.com

| Compound | Cell Line | Effect |

| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | SKOV-3 (Ovarian Cancer) | G2/M Arrest |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Cancer) | G2/M Arrest |

Induction of S phase arrest is another mechanism by which stilbene (B7821643) compounds can exert their antiproliferative effects. This phase of the cell cycle is characterized by DNA synthesis, and its disruption can lead to the activation of DNA damage checkpoints and subsequent cell cycle arrest or apoptosis. While specific data for this compound is not available, other chemotherapeutic agents are known to induce S phase arrest as a mechanism of action. nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. Various tetramethoxystilbene analogues have been shown to be potent inducers of apoptosis through multiple pathways.

Studies on 2,4,3',5'-tetramethoxystilbene (TMS) have shown that it can induce apoptosis in human promyelocytic leukemic HL-60 cells. aacrjournals.org This process is associated with the release of cytochrome c from the mitochondria and the activation of caspase-3. aacrjournals.org The combination of TMS with other agents, such as nutlin-3a, has been shown to synergistically induce apoptosis in human cervical cancer cells by increasing the expression of pro-apoptotic Bcl-2 family proteins like Bax and Bak.

Furthermore, research on a resveratrol (B1683913) derivative, 2,3',4,5'-tetramethoxystilbene, has demonstrated its ability to induce both caspase-dependent and caspase-independent cell death via the intrinsic pathway. This involves the translocation of Bax from the cytosol to the mitochondria and an increase in the pro-apoptotic proteins Noxa and Bim. The metabolite of a tetramethoxystilbene analogue, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has been found to induce receptor-mediated apoptosis in SKOV-3 ovarian cancer cells. nih.gov In A-2780 ovarian cancer cells, which have wild-type p53, this compound was shown to modulate the expression of p53-target genes that drive both intrinsic and extrinsic apoptosis pathways.

| Compound/Analogue | Cell Line(s) | Key Apoptotic Mechanisms |

| 2,4,3',5'-Tetramethoxystilbene (TMS) | HL-60 | Cytochrome c release, Caspase-3 activation |

| 2,4,3',5'-Tetramethoxystilbene (TMS) + Nutlin-3a | HeLa (Cervical Cancer) | Increased Bax and Bak expression |

| 2,3',4,5'-Tetramethoxystilbene | Breast Cancer Cells | Bax translocation, increased Noxa and Bim |

| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | SKOV-3, A-2780 (Ovarian Cancer) | Receptor-mediated apoptosis, modulation of p53-target genes |

Caspase-Dependent and Caspase-Independent Mechanisms

Research into the apoptotic mechanisms of tetramethoxystilbene (TMS) analogues indicates an ability to induce cell death through multiple pathways. Studies on 2,3',4,5'-tetramethoxystilbene, a resveratrol derivative, have shown that it can trigger both caspase-dependent and caspase-independent cell death via the intrinsic apoptotic pathway. This dual-action capability is significant, as it suggests that such compounds can overcome resistance to apoptosis that may arise from mutations in specific caspase-related pathways.

Caspase-independent cell death pathways serve as a crucial backup mechanism, and their activation can be mediated by factors such as the apoptosis-inducing factor (AIF). The ability of tetramethoxystilbene analogues to engage both systems underscores their potential as robust inducers of apoptosis in cancer cells. This multifaceted approach to initiating cell death is a promising characteristic for therapeutic agents.

Mitochondrial Apoptosis Pathway Modulation

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria, and tetramethoxystilbene analogues have been shown to modulate this pathway at several key junctures.

Bax Translocation and Activation: The pro-apoptotic protein Bax plays a pivotal role in initiating mitochondrial-mediated apoptosis. Treatment with 2,3',4,5'-tetramethoxystilbene has been observed to cause the cleavage of Bax from its inactive p21 form to a truncated, active p18 form. This is followed by the translocation of Bax from the cytosol to the mitochondrial membrane.

VDAC1 Interaction: Once at the mitochondria, Bax interacts with the voltage-dependent anion channel 1 (VDAC1), a protein located on the outer mitochondrial membrane. This interaction is crucial for regulating the release of pro-apoptotic factors.

Mitochondrial Membrane Potential and Cytochrome c Release: The Bax-VDAC1 interaction contributes to the permeabilization of the outer mitochondrial membrane. This event leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the intermembrane space into the cytosol. The release of cytochrome c is a critical step that triggers the activation of the caspase cascade, ultimately leading to the execution of apoptosis.

Table 1: Key Events in Mitochondrial Apoptosis Pathway Modulation

| Component | Role in Apoptosis | Effect of Tetramethoxystilbene Analogues |

|---|---|---|

| Bax | A pro-apoptotic protein that, upon activation, translocates to the mitochondria to initiate membrane permeabilization. | Induces cleavage to an active form and promotes its movement from the cytosol to the mitochondria. |

| VDAC1 | A channel protein on the outer mitochondrial membrane that interacts with Bax to facilitate the release of cytochrome c. | Serves as a binding partner for translocated Bax, forming a pore for apoptogenic factor release. |

| Mitochondrial Membrane Potential | The electrochemical gradient across the inner mitochondrial membrane; its loss is a hallmark of apoptosis. | Causes a decline in membrane potential, indicating mitochondrial dysfunction. |

| Cytochrome c | A protein released from the mitochondria that activates the caspase cascade in the cytosol. | Promotes its release into the cytosol, a key trigger for caspase-dependent apoptosis. |

Pro-apoptotic Protein Regulation

The balance between pro-survival and pro-apoptotic proteins of the Bcl-2 family is a critical determinant of a cell's fate. Tetramethoxystilbene analogues have been found to shift this balance in favor of apoptosis by upregulating specific pro-apoptotic "BH3-only" proteins.

Notably, treatment with 2,3',4,5'-tetramethoxystilbene leads to an increase in the expression of both Noxa and Bim.

Noxa: This protein primarily functions by neutralizing the anti-apoptotic protein Mcl-1. By inhibiting Mcl-1, Noxa liberates other pro-apoptotic proteins, allowing them to trigger mitochondrial permeabilization.

Bim: This protein is a direct activator of Bax and Bak, another key pro-apoptotic effector protein.

The upregulation of both Noxa and Bim creates a potent pro-apoptotic signal that converges on the mitochondria. Studies have confirmed the importance of these proteins, as cancer cells with reduced levels of Bax, Bim, and Noxa showed compromised cell death in response to TMS treatment.

DNA Fragmentation and Nuclear Condensation

The terminal events of apoptosis involve distinct morphological changes within the nucleus. Treatment with tetramethoxystilbene analogues has been shown to induce these hallmark features, including nuclear condensation and DNA fragmentation.

Nuclear Condensation: The cell's chromatin compacts from a diffuse state into a dense structure.

DNA Fragmentation: Caspases, once activated by the mitochondrial release of cytochrome c, trigger the activation of nucleases. These enzymes cleave the genomic DNA into distinct fragments.

Evidence from transmission electron microscopy and DAPI staining has confirmed the occurrence of these nuclear events following treatment with 2,3',4,5'-tetramethoxystilbene, providing clear evidence of the induction of apoptosis.

Anti-Metastatic and Anti-Angiogenic Research

Beyond inducing apoptosis, tetramethoxystilbene analogues also exhibit properties that can interfere with the processes of metastasis and angiogenesis, which are critical for tumor progression and dissemination.

Inhibition of Cell Migration and Invasion

The spread of cancer, or metastasis, is fundamentally dependent on the ability of cancer cells to migrate and invade surrounding tissues. Research has demonstrated that analogues of tetramethoxystilbene can effectively inhibit these processes.

A key metabolite of 3,4,5,4′-tetramethoxystilbene, identified as 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has been shown to significantly reduce the migratory capacity of SKOV-3 ovarian cancer cells. nih.gov This inhibition is linked to changes in the expression of a suite of genes and proteins that regulate cell motility. nih.gov

Table 2: Inhibition of Ovarian Cancer Cell Migration by DMU-214

| Treatment Duration | DMU-214 Concentration | Inhibition of Cell Migration |

|---|---|---|

| 12 hours | 0.125 µM | ~45% |

| 24 hours | 0.125 µM | ~35% |

Similarly, the analogue 3,5,4'-trimethoxystilbene has been found to downregulate the invasion and migration of breast cancer cells, further supporting the anti-metastatic potential of this class of compounds.

Modulation of Matrix Metalloproteinase (MMP) Expression

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, a critical step that allows cancer cells to invade tissues and form new blood vessels (angiogenesis). nih.gov MMP-2, in particular, is instrumental in this process by degrading type IV collagen, a major component of the basement membrane. mdpi.com

While the direct modulation of MMP-2 by this compound is not extensively detailed, its parent compound, resveratrol, is known to inhibit the expression and activity of MMP-2. spandidos-publications.comresearchgate.netresearchgate.net This inhibition is a key part of resveratrol's anti-metastatic and anti-angiogenic effects. Given that methylated resveratrol analogues often exhibit enhanced biological activity, it is plausible that tetramethoxystilbenes also interfere with MMP-2 function, thereby contributing to their anti-invasive and anti-angiogenic properties. This represents an important area for future research to fully elucidate the anti-metastatic mechanisms of these compounds.

Suppression of Endothelial Cell Function

This compound has demonstrated significant anti-angiogenic properties by directly impacting the functional capabilities of endothelial cells. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis, relying heavily on the proliferation and migration of endothelial cells semanticscholar.org.

In laboratory studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound was shown to potently inhibit cell proliferation stimulated by Vascular Endothelial Growth Factor (VEGF). nih.gov The compound exhibited a dose-dependent effect, with an IC50 value of approximately 20 μmol/L for the inhibition of VEGF-stimulated HUVEC proliferation. nih.gov Beyond halting proliferation, the compound also effectively hinders the morphological differentiation of endothelial cells. It concentration-dependently inhibited the ability of HUVECs to form capillary-like structures, a key step in the process of angiogenesis. nih.gov This inhibition of tube formation underscores the compound's ability to disrupt the complex process of neovascularization. nih.govsciepub.com

Table 1: Effect of this compound on Endothelial Cell Functions

| Biological Process | Cell Type | Stimulant | Effect of this compound | Key Finding |

| Cell Proliferation | HUVEC | VEGF | Significant Inhibition | IC50 ≈ 20 μmol/L nih.gov |

| Tube Formation | HUVEC | VEGF | Concentration-dependent Inhibition | Disruption of capillary-like structures nih.gov |

| Cell Migration | HUVEC | VEGF | Concentration-dependent Inhibition | Essential for neo-angiogenesis nih.gov |

The anti-angiogenic effects of this compound are mechanistically linked to its modulation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGF exerts its biological effects by binding to receptor tyrosine kinases on the surface of endothelial cells, with VEGFR-2 being the primary receptor responsible for mediating angiogenic processes like cell proliferation and migration. nih.govunc.edunih.gov

Research demonstrates that this compound is a potent inhibitor of VEGFR-2. nih.gov The compound directly blocks the VEGF-induced phosphorylation of VEGFR-2, which is the critical activation step for the receptor. nih.govplos.org This inhibition is specific, as the compound was found to have no effect on the tyrosine kinase activity of VEGFR-1. nih.gov

By preventing the activation of VEGFR-2, this compound effectively shuts down the downstream signaling cascade. nih.gov This includes the suppressed phosphorylation of multiple key signaling molecules that are crucial for angiogenesis. The affected downstream components include c-Src, Focal Adhesion Kinase (FAK), Extracellular signal-regulated kinase (ERK1/2), and Protein Kinase B (AKT), along with its downstream effectors mTOR and p70S6K. nih.gov The inhibition of these varied downstream pathways highlights the compound's comprehensive blockade of VEGFR-2-mediated signaling. nih.gov

Modulation of Key Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.govresearchgate.net In mammals, the best-characterized MAPK pathways include the Extracellular signal-regulated kinases (ERK1/2) and the p38 MAPK pathways. nih.gov

This compound has been shown to interfere with the MAPK signaling cascade, particularly as a downstream consequence of its inhibition of VEGFR-2. nih.gov As noted previously, the compound prevents the phosphorylation and activation of ERK1/2 in endothelial cells. nih.gov The ERK1/2 pathway is a critical regulator of endothelial cell proliferation and growth, and its inhibition is a key aspect of the compound's anti-angiogenic activity. nih.gov The p38 MAPK pathway is also implicated in endothelial cell functions; for instance, phosphorylation of VEGFR-2 at the Tyr1214 site can lead to the activation of the p38 pathway, which is involved in actin remodeling and cell migration. researchgate.net While direct inhibition of p38 by this compound is noted in the context of other stilbene analogues, its primary documented effect is on the ERK1/2 branch downstream of VEGFR-2.

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. scienceopen.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. youtube.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate gene transcription. youtube.comnih.gov

Studies have demonstrated that this compound can effectively suppress the NF-κB signaling cascade. nih.gov In a rat model of hepatocarcinogenesis, where NF-κB activation was significantly increased, treatment with the compound led to a marked suppression of this pathway. nih.gov This suppression was evidenced by several key molecular events:

A reduction in the translocation of the p65 and p50 subunits of NF-κB to the nucleus. nih.gov

Decreased DNA binding capacity of NF-κB. nih.gov

Increased retention of the inhibitory IκB protein in the cytoplasm. nih.gov

Reduced activity of the upstream IKK complex. nih.gov

This evidence indicates that this compound interferes with the NF-κB pathway at a crucial regulatory step, preventing the release and nuclear translocation of the active transcription factor. nih.gov

Table 2: Modulation of NF-κB Signaling by this compound

| NF-κB Pathway Component | Observed Effect | Consequence |

| IKK Activity | Reduced | Decreased phosphorylation of IκB nih.gov |

| IκB Retention | Increased in cytoplasm | Sequesters NF-κB in an inactive state nih.gov |

| p65/p50 Subunits | Reduced translocation to nucleus | Prevents binding to DNA nih.gov |

| DNA Binding | Reduced | Inhibition of target gene transcription nih.gov |

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical intracellular signaling pathway that governs cell survival, growth, and proliferation. wikipedia.orgyoutube.com Activation of this pathway is a common event in many cellular processes and is often dysregulated in diseases like cancer. wikipedia.orgfrontiersin.org Upon stimulation by growth factors, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane where it is subsequently phosphorylated and activated. youtube.com

Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) Pathways (e.g., JAK1/STAT3)

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical communication route within cells, translating extracellular signals from cytokines and growth factors into changes in gene expression. This pathway is integral to cellular processes such as proliferation, differentiation, survival, and immunity apexbt.comyoutube.com. The pathway involves cell surface receptors, JAKs, and STAT proteins nih.gov. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including hematological malignancies and other cancers, making its components key therapeutic targets mdpi.com.

Research into resveratrol analogues has demonstrated interference with this pathway. Specifically, the analogue 3,4,5,4′-tetramethoxystilbene has been shown to repress the phosphorylation of STAT3, a key event in the activation of the pathway, and exhibited greater antitumor activity than its parent compound, resveratrol nih.gov. While not a stilbene, a structurally related synthetic chalcone, α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC), was identified as a novel inhibitor of the JAK/STAT pathway, targeting the phosphorylation of both JAK2 and STAT5 nih.gov.

Cell Cycle Regulatory Proteins (e.g., p21, p53, Cyclin B1)

The cell division cycle is a tightly regulated process controlled by a network of proteins to ensure genomic fidelity. Key regulators include the tumor suppressor p53, the cyclin-dependent kinase (CDK) inhibitor p21, and Cyclin B1, which is essential for entry into mitosis nih.govnih.gov. The p53 protein, often called the "guardian of the genome," can halt the cell cycle by activating the transcription of the CDKN1A gene, which produces the p21 protein nih.govnih.govyoutube.comyoutube.com. The p21 protein then inhibits cyclin-CDK complexes, preventing the cell from progressing through checkpoints, such as the G2/M transition nih.govyoutube.com.

Many resveratrol analogues exert their anticancer effects by disrupting microtubule dynamics, which leads to an arrest in the G2/M phase of the cell cycle nih.govnih.gov. For instance, the analogue (Z)-3,5,4'-trimethoxystilbene was found to cause cell cycle arrest at the G2/M phase transition nih.govresearchgate.net. Similarly, another analogue, cis-3,4',5-trimethoxy-3'-hydroxystilbene, was observed to arrest cells in the G2/M phase and increase the total levels of mitotic checkpoint proteins, including Cyclin B1 nih.gov. This G2/M arrest can be independent of p53 status; the metabolite 3′-hydroxy-3,4,5,4′-tetramethoxystilbene was shown to trigger G2/M arrest in an ovarian cancer cell line that lacks p53 nih.gov. This process involves the upregulation of checkpoint proteins and demonstrates a mechanism by which these compounds halt the proliferation of cancer cells nih.govresearchgate.net.

Sirtuin (SIRT1) Regulation

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging nih.gov. Resveratrol is a well-known activator of SIRT1, a mechanism thought to contribute to its beneficial health effects nih.govnih.gov. SIRT1 activation by resveratrol can, however, be dependent on the specific substrate sequence being targeted aging-us.com.

Studies on methoxylated analogues of resveratrol suggest that the hydroxyl groups on the stilbene backbone are critical for SIRT1 activation. In an investigation using murine hippocampal HT22 cells, resveratrol was shown to increase SIRT1 activity in a concentration-dependent manner nih.gov. In contrast, its methoxylated derivative, trans-3,5,4'-trimethoxystilbene (TMS), where the hydroxyl groups are replaced by methoxy (B1213986) groups, failed to activate SIRT1 nih.govnih.gov. This finding indicates that the specific chemical structure, particularly the presence of hydroxyl groups, is a key determinant for the interaction with and activation of SIRT1.

Constitutive Androstane (B1237026) Receptor (CAR) Target Genes

The Constitutive Androstane Receptor (CAR), a member of the nuclear receptor superfamily, functions as a xenosensor that detects foreign and endogenous substances nih.gov. Upon activation, CAR regulates the transcription of a suite of genes involved in the metabolism and detoxification of these substances, including key enzymes such as Cytochrome P450 2B6 (CYP2B6) nih.gov.

While activation of CAR is linked to detoxification, it has also been associated with mitogenic effects and liver hyperplasia in rodents nih.gov. Research on resveratrol analogues has explored their interaction with this receptor. A study on the analogue trans-3,4,5,4´-tetramethoxystilbene (TMS) found that it regulates CAR target genes nih.gov. However, unlike classic CAR activators such as phenobarbital, TMS did not exhibit proliferative activity in mouse liver cells nih.gov. This suggests that it may be possible to modulate the metabolic functions of CAR without inducing the associated mitogenic and potentially tumorigenic effects.

Enzyme and Protein Interactions

Cytochrome P450 (CYP) Isozyme Inhibition (e.g., CYP1B1, CYP1A1, CYP1A2)

Cytochrome P450 (CYP) enzymes are a family of proteins essential for the metabolism of a wide array of compounds, including drugs and environmental toxins. The isozymes CYP1A1, CYP1A2, and CYP1B1 are particularly noted for their role in activating procarcinogens. CYP1B1 is often overexpressed in tumor tissues, making it a target for cancer prevention and therapy nih.govnih.gov.

Several tetramethoxystilbene (TMS) isomers have been identified as potent and highly selective inhibitors of CYP1B1. These compounds demonstrate significantly less activity against the related isozymes CYP1A1 and CYP1A2, indicating a high degree of specificity. For example, 2,4,3',5'-TMS was found to be a competitive inhibitor of CYP1B1 with an IC50 value of 6 nM and exhibited 50-fold and 500-fold selectivity over CYP1A1 and CYP1A2, respectively nih.govportlandpress.commdpi.com. Similarly, 2,2',4,6'-TMS and 2,4,2',6'-TMS are potent CYP1B1 inhibitors with IC50 values of 2 nM nih.govmdpi.com. The potent and selective inhibition of CYP1B1 by these resveratrol analogues highlights their potential utility in chemoprevention research nih.gov.

The inhibitory activities of various tetramethoxystilbene analogues against CYP isozymes are summarized in the table below.

| Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Reference |

|---|---|---|---|---|

| 2,4,3',5'-Tetramethoxystilbene | 6 | 300 | 3000 | nih.govmdpi.com |

| 2,2',4,6'-Tetramethoxystilbene | 2 | 350 | 170 | nih.gov |

| (E)-2,3',4,5'-Tetramethoxystilbene | 6 | 300 | 3100 | medchemexpress.com |

| 2,4,2',6'-Tetramethoxystilbene | 2 | 350 | 170 | mdpi.com |

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental to various cellular functions, including cell division, motility, and intracellular transport royalsocietypublishing.org. The dynamic instability of microtubules is crucial for the formation of the mitotic spindle during cell division. Disruption of this process leads to mitotic arrest and subsequent cell death, making tubulin a prime target for anticancer drugs royalsocietypublishing.org.

A significant mechanism of action for many resveratrol analogues is the inhibition of tubulin polymerization rsc.orgresearchgate.net. These compounds often bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules nih.govnih.gov. The analogue (Z)-3,5,4'-trimethoxystilbene (referred to as R3 in one study) was found to inhibit tubulin polymerization in a dose-dependent manner with an IC50 of 4 µM nih.govresearchgate.net. This action resulted in a G2/M cell cycle arrest nih.gov. Another analogue, cis-3,4',5-trimethoxy-3'-hydroxystilbene, also effectively blocks microtubule polymerization nih.gov. The ability of these methoxylated stilbenes to disrupt microtubule dynamics is a key aspect of their antiproliferative activity nih.govnih.gov.

Topoisomerase I Activity Modulation

While direct research on this compound's modulation of topoisomerase I is limited, studies on analogous stilbene derivatives have shown their potential as inhibitors of this critical enzyme. DNA topoisomerase I (Top1) plays a vital role in relaxing DNA supercoiling during replication and transcription, making it a key target in cancer therapy. nih.govmdpi.com The inhibition of Top1 can lead to the accumulation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells. nih.gov

Several stilbene derivatives have demonstrated significant inhibitory activity against Top1. For example, certain thiazole-based stilbene analogs exhibit potent Top1 inhibition, comparable to the well-known anticancer drug camptothecin. mdpi.com This suggests that the stilbene chemical scaffold is a promising foundation for developing novel Top1 inhibitors. The specific influence of the methoxy group positioning in this compound on this activity warrants further dedicated investigation.

Tyrosyl-DNA Phosphodiesterase 1 Inhibition

Currently, there is a lack of specific research findings detailing the inhibitory effects of this compound on Tyrosyl-DNA Phosphodiesterase 1 (TDP1). TDP1 is an important enzyme in DNA repair, responsible for repairing stalled topoisomerase I-DNA complexes. nih.govnih.gov

Protease-Activated Receptor 4 (PAR4) Pathway Inhibition in Platelet Aggregation

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor expressed on human platelets that, upon activation by thrombin, initiates signaling cascades leading to platelet aggregation. medchemexpress.comnih.gov While direct studies on this compound are not available, research on other methoxylated stilbenes, such as the resveratrol analog YD-3, has shown selective inhibition of the PAR4 pathway. YD-3 was found to inhibit platelet aggregation induced by a PAR4 agonist, with an IC50 value of 0.13 μM, without affecting PAR1-mediated aggregation. nih.gov This highlights the potential for methoxy-stilbene compounds to act as PAR4 antagonists, a therapeutic strategy being explored for preventing thrombosis. nih.govresearchgate.net

Annexin A5 Expression and Translocation

Research on a structurally related isomer, 2,4,3′,5′-tetramethoxystilbene (TMS), has revealed its ability to induce apoptosis in human breast cancer cells through a mechanism involving Annexin A5. mdpi.comnih.gov Treatment with TMS was shown to significantly increase the expression of Annexin A5 at both the mRNA and protein levels. mdpi.comnih.gov Furthermore, TMS induced the translocation of Annexin A5 from the cytosol to the mitochondria. mdpi.comnih.gov This mitochondrial localization of Annexin A5 is believed to promote apoptosis by increasing the levels of pro-apoptotic proteins like Bax and Bak within the mitochondria. mdpi.comnih.gov

Table 1: Effect of 2,4,3′,5′-tetramethoxystilbene (TMS) on Annexin A5

| Cellular Process | Observation in MCF-7 cells | Reference |

| Annexin A5 mRNA expression | Increased in a concentration-dependent manner | mdpi.com |

| Annexin A5 protein expression | Increased in a concentration-dependent manner | mdpi.com |

| Annexin A5 translocation | From cytosol to mitochondria | mdpi.comnih.gov |

Alcohol Dehydrogenase (ADH) Inhibition

Alcohol dehydrogenases (ADHs) are a family of enzymes responsible for the metabolism of alcohols. researchgate.net Inhibition of ADH can alter the rate of alcohol metabolism and is a mechanism of action for certain drugs. researchgate.net At present, there is no specific scientific literature available that details the inhibitory activity of this compound on alcohol dehydrogenase.

Anti-inflammatory Mechanisms

Suppression of Lipopolysaccharide-Induced Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. researchgate.net Research on pterostilbene (B91288) and 4′-methoxyresveratrol, two methylated derivatives of resveratrol, has demonstrated their ability to suppress the inflammatory response triggered by LPS in RAW264.7 macrophages. researchgate.net

These compounds were found to significantly reduce the LPS-induced production of nitric oxide (NO) and the expression of pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). The underlying mechanism for this anti-inflammatory effect involves the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net Given the structural similarities, it is plausible that this compound may exert comparable anti-inflammatory effects.

Table 2: Anti-inflammatory Effects of Pterostilbene and 4′-Methoxyresveratrol on LPS-Stimulated Macrophages

| Inflammatory Mediator/Pathway | Effect of Pterostilbene | Effect of 4′-Methoxyresveratrol | Reference |

| Nitric Oxide (NO) production | Reduced | Reduced | |

| MCP-1 mRNA expression | Inhibited | Inhibited | |

| IL-6 mRNA expression | Inhibited | Inhibited | |

| IL-1β mRNA expression | Inhibited | Inhibited | |

| TNF-α mRNA expression | Inhibited | Inhibited | |

| NF-κB activation | Attenuated | Attenuated | |

| MAPK pathway | Blocked | Suppressed | researchgate.net |

Nitric Oxide (NO) Release Inhibition

Research into the anti-inflammatory properties of methoxylated stilbene analogues has demonstrated their capacity to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, resveratrol analogues have shown significant effects on NO release.

Specifically, Pterostilbene (trans-3,5-dimethoxy-4-hydroxystilbene) and 4′-methoxyresveratrol (3,5-dihydroxy-4′-methoxystilbene) were found to markedly suppress the production of NO induced by LPS. mdpi.com Pterostilbene, a dimethylated analogue, exhibited a more potent inhibitory effect on NO production than the monomethylated 4′-methoxyresveratrol. mdpi.com This inhibition is linked to the attenuation of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for producing large quantities of NO during inflammation. mdpi.com

| Compound | Target Cell Line | Inducing Agent | Observed Effect |

|---|---|---|---|

| Pterostilbene | RAW 264.7 Macrophages | LPS | Significant suppression of NO production |

| 4′-methoxyresveratrol | RAW 264.7 Macrophages | LPS | Significant suppression of NO production (less potent than Pterostilbene) |

Modulation of Inflammatory Cytokines

The immunomodulatory effects of tetramethoxystilbene analogues extend to the regulation of key inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are central to the inflammatory cascade.

One analogue, trimethoxystilbene, has been shown to significantly reduce the serum levels of these pro-inflammatory cytokines in animal models of pulmonary artery hypertension. This condition is characterized by inflammatory responses involving TNF-α and IL-6. The administration of trimethoxystilbene resulted in a notable decrease in the expression of both IL-6 and TNF-α, suggesting a potent anti-inflammatory action at the cytokine level.

| Cytokine | Observed Effect | Significance |

|---|---|---|

| Interleukin-6 (IL-6) | Significantly reduced expression levels | Suggests modulation of inflammatory signaling pathways |

| Tumor Necrosis Factor-α (TNF-α) | Significantly reduced expression levels | Indicates potent anti-inflammatory activity |

Steroidogenic Activity and Gene Expression Modulation

Investigations into the biological activities of methoxylated resveratrol analogues have revealed significant effects on steroidogenesis, the metabolic pathway for producing steroid hormones.

A liposomal formulation of the analogue 3,4,5,4′-tetramethoxystilbene (DMU-212) has been shown to enhance the secretion of both estradiol and progesterone in human luteinized ovarian granulosa cells. This effect is achieved by augmenting the expression of a suite of genes essential for the steroidogenesis cascade.

Research demonstrated a significant, dose-dependent increase in the transcript levels of several key steroidogenic genes following treatment with liposomal DMU-212. These genes include:

StAR (Steroidogenic Acute Regulatory Protein): Crucial for the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1): Also known as P450scc, it catalyzes the conversion of cholesterol to pregnenolone.

HSD3B1 (Hydroxy-delta-5-steroid dehydrogenase, 3-beta- and steroid delta-isomerase 1): Essential for the biosynthesis of all classes of steroid hormones.

CYP17A1 (Cytochrome P450 Family 17 Subfamily A Member 1): Involved in the production of progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

CYP19A1 (Cytochrome P450 Family 19 Subfamily A Member 1): Also known as aromatase, it is critical for estrogen synthesis.

HSD17B1 (Hydroxysteroid 17-beta dehydrogenase 1): Plays a key role in the final steps of estradiol and testosterone synthesis.

The study highlighted a particularly noteworthy increase in the expression of StAR and CYP19A1, indicating that the mechanism of action for the enhanced steroid hormone secretion by this analogue is directly linked to the upregulation of these critical genes.

| Gene | Function in Steroidogenesis | Effect of DMU-212 Treatment |

|---|---|---|

| CYP11A1 | Converts cholesterol to pregnenolone | Increased transcript levels |

| HSD3B1 | General steroid hormone biosynthesis | Increased transcript levels |

| StAR | Mitochondrial cholesterol transport | Increased transcript levels |

| CYP17A1 | Progestin, androgen, and estrogen synthesis | Increased transcript levels |

| CYP19A1 | Estrogen synthesis (Aromatase) | Increased transcript levels |

| HSD17B1 | Estradiol and testosterone synthesis | Increased transcript levels |

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Groups on Biological Activity and Selectivity

The methylation of hydroxyl groups on the stilbene (B7821643) scaffold is a key strategy for modifying the compound's pharmacological profile. This structural alteration generally leads to improved metabolic stability and bioavailability compared to hydroxylated counterparts like resveratrol (B1683913), which undergoes rapid biotransformation in the body nih.govnih.gov.

Methylated resveratrol analogues have been shown to possess higher bioavailability and more potent cytotoxic effects than the parent compound nih.gov. Structure-activity studies have revealed that modifying the polyphenolic structure through methylation can enhance its therapeutic properties nih.gov. The presence of methoxy groups, as seen in tetramethoxystilbene isomers, often correlates with enhanced biological activity. For instance, in a study comparing two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene (3,3′,4,5′-TMS) demonstrated more potent anti-inflammatory and anti-oxidative properties than 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS) in RAW 264.7 cells. This suggests that an increased number of methoxy groups can amplify the compound's effects nih.gov. The additional methoxy group in 3,3′,4,5′-TMS contributed to a greater reduction in nitric oxide (NO) release and malondialdehyde (MDA) accumulation, indicating superior efficacy nih.gov.

This enhancement is not universal, however, and the optimal number and position of both methoxy and hydroxyl groups must be carefully balanced to achieve desired activity and selectivity nih.gov.

Table 1: Influence of Methoxy Group Number on Anti-inflammatory Activity Data sourced from studies on RAW 264.7 macrophage cells.

| Compound | Number of Methoxy Groups | Relative Anti-inflammatory Potency | Relative Anti-oxidative Potency |

| 3,4′,5-trimethoxy-trans-stilbene | 3 | Potent | Potent |

| 3,3′,4,5′-tetramethoxy-trans-stilbene | 4 | More Potent | More Potent |

Impact of Substituent Position on Enzyme Binding and Inhibition Profiles

The specific placement of methoxy substituents on the stilbene rings is critical in determining the molecule's ability to bind and inhibit specific enzymes. Different isomers of tetramethoxystilbene exhibit markedly different inhibition profiles, highlighting the importance of the substitution pattern for biological selectivity.

A prominent example is (E)-2,4,3',5'-tetramethoxystilbene (TMS), an isomer of 3,3',4,4'-Tetramethoxystilbene. This particular compound is a potent and highly selective competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and overexpressed in many human tumors nih.govmedchemexpress.com. Studies have shown that 2,4,3',5'-TMS inhibits the activity of CYP1B1 with an IC₅₀ value of 6 nM and a Kᵢ of 3 nM nih.govmedchemexpress.com. Its selectivity is remarkable, as it is 50-fold more selective for CYP1B1 over CYP1A1 (IC₅₀ = 300 nM) and 500-fold more selective over CYP1A2 (IC₅₀ = 3 µM) nih.gov. This high degree of selectivity underscores how the precise arrangement of the four methoxy groups creates a conformation that fits optimally into the active site of CYP1B1, but not as effectively into the active sites of closely related enzymes. In contrast, polymethoxylated stilbenes, in general, have been found to be more likely to induce CYP2B6 or CYP3A4 enzymes compared to their hydroxylated counterparts nih.gov.

These findings demonstrate that the position of the methoxy groups directly governs the enzyme-inhibitor interaction, dictating both the potency and the selectivity of the compound's action.

Table 2: Enzyme Inhibition Profile of 2,4,3',5'-Tetramethoxystilbene

| Enzyme | IC₅₀ Value | Inhibition Type |

| CYP1B1 | 6 nM | Competitive |

| CYP1A1 | 300 nM | - |

| CYP1A2 | 3,000 nM (3 µM) | - |

Stereochemical Configuration (cis/trans) and Its Relevance to Biological Effects

Stilbenes exist as two geometric isomers, cis (Z) and trans (E), due to the central carbon-carbon double bond. This stereochemical difference significantly influences their biological effects, as the two isomers can adopt different three-dimensional shapes, leading to varied interactions with molecular targets.

Research on related stilbenes has shown that the cis and trans isomers can have distinct activity profiles. For example, a study on trimethoxystilbene (TMS) found that the cis-TMS isomer exhibits more pronounced genotoxic and antiproliferative effects compared to its trans-TMS counterpart in both MCF-7 and MCF-10A cell lines nih.gov. The cellular response to cis-TMS was observed at concentrations four times lower than for trans-TMS, indicating greater potency nih.gov. Both isomers were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, but the effects were significantly more pronounced for the cis isomer nih.gov.

The structural differences between the isomers may lead them to interact with different biological targets. It has been noted that several cis-stilbenes are structurally similar to combretastatins, which are known tubulin polymerization inhibitors jst.go.jp. Conversely, trans-stilbenes are often compared to resveratrol, which has a broader range of biological activities, including cancer chemopreventive effects jst.go.jp. This suggests that the stereochemical configuration is a critical determinant of the mechanism of action and the ultimate biological outcome.

Comparative Analysis with Parent Compound (Resveratrol) and Other Stilbene Analogues

Compared to its parent compound, resveratrol, this compound and its isomers often exhibit enhanced pharmacological properties. The methylation of resveratrol's hydroxyl groups not only improves bioavailability but also frequently results in greater biological potency nih.govnih.gov.

One of the most studied isomers, 3,4,5,4′-trans-tetramethoxystilbene (often referred to as DMU-212), has consistently demonstrated superior anti-proliferative and anticancer activity compared to resveratrol nih.govnih.gov. This analogue has shown stronger cytotoxic effects and is considered one of the more potent methoxystilbenes in driving apoptosis in various cancer cell lines nih.gov. For example, 3,4,5,4'‑TMS markedly inhibited the proliferation of A375 human melanoma cells with an IC₅₀ of 0.7 µM, acting via mitotic arrest nih.gov. In general, methylated analogues are often found to have stronger cytotoxic effects than resveratrol nih.gov.

The enhanced activity of methoxylated analogues is not limited to tetramethoxy- derivatives. Pterostilbene (B91288), a natural dimethoxy analogue of resveratrol, also shows higher bioactivity and bioavailability mdpi.com. The replacement of hydroxyl groups with methoxy groups leads to increased lipophilicity, which may improve cell membrane permeability and contribute to the observed enhancement in biological effects mdpi.com. While resveratrol has multifaceted anticancer activity, synthetic analogues like 3,4,5,4'‑TMS have been developed specifically to enhance pharmacological potency and improve pharmacokinetic properties nih.gov.

Table 3: Comparative Anticancer Activity of Stilbene Analogues

| Compound | Structure | IC₅₀ Value (Cell Line) | Key Finding | Source |

| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | Generally higher µM range | Broad-spectrum activity, but limited by rapid metabolism. | nih.gov |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxy-trans-stilbene | Lower µM range than Resveratrol | Higher bioactivity and bioavailability than resveratrol. | mdpi.com |

| 3,4,5,4'-trans-tetramethoxystilbene | 3,4,5,4'-tetramethoxy-trans-stilbene | 0.7 µM (A375 Melanoma) | Markedly inhibits proliferation via mitotic arrest. | nih.gov |

| 2,4,3',5'-tetramethoxystilbene | 2,4,3',5'-tetramethoxy-trans-stilbene | 6 nM (CYP1B1 Inhibition) | Potent and highly selective enzyme inhibitor. | nih.govmedchemexpress.com |

Preclinical Pharmacological and Toxicological Research Methodologies

In Vitro Cellular Models

In vitro studies using cultured cells are fundamental to elucidating the molecular mechanisms of tetramethoxystilbene compounds. These models allow for controlled experiments to assess cytotoxicity, anti-inflammatory, and anti-angiogenic properties across a variety of cell types.

Cancer Cell Lines

Various isomers of tetramethoxystilbene have been evaluated for their anti-cancer properties across a spectrum of human cancer cell lines. These studies have demonstrated the potent cytotoxic and pro-apoptotic activity of these compounds.

For instance, 3,4,5,4′-tetramethoxystilbene (DMU-212) has been shown to induce apoptosis in a wide range of cancer cell lines, including those from the liver, colon, breast, and prostate. nih.gov Its metabolite, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), exhibits even higher cytotoxic activity in ovarian cancer cells (A-2780 and SKOV-3) compared to the parent compound. nih.govresearchgate.net In SKOV-3 cells, which lack p53, DMU-214 was found to induce receptor-mediated apoptosis and cause G2/M cell cycle arrest. nih.govresearchgate.net

In the context of breast cancer, 2,3′,4,5′-tetramethoxystilbene was found to reduce the tumor volume of MCF-7 breast cancer cell xenografts by up to 53%. oup.com Another isomer, 2,4,3',5'-tetramethoxystilbene, induced apoptotic cell death in MCF-7 (breast cancer) and HL-60 (leukemia) cells. nih.gov This compound was also shown to suppress the expression of the CYP1B1 protein and mRNA in these cells. nih.gov

| Compound Isomer | Cancer Cell Line | Cancer Type | Key Research Findings |

|---|---|---|---|

| 3,4,5,4′-Tetramethoxystilbene (DMU-212) | Various | Liver, Colon, Breast, Prostate | Demonstrated broad pro-apoptotic activity. nih.gov |

| 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | A-2780, SKOV-3 | Ovarian | Showed higher cytotoxicity than parent compound; induced receptor-mediated apoptosis and G2/M cell cycle arrest. nih.govresearchgate.net |

| (Z)3,4,5,4′-Tetramethoxystilbene | A549, H358 | Lung (NSCLC) | Exhibited inhibitory effects on cell growth. nih.gov |

| 2,4,3',5'-Tetramethoxystilbene | MCF-7 | Breast | Induced apoptotic cell death; suppressed CYP1B1 expression. nih.gov |

| 2,4,3',5'-Tetramethoxystilbene | HL-60 | Leukemia | Induced apoptotic cell death; suppressed CYP1B1 expression. nih.gov |

| 2,3′,4,5′-Tetramethoxystilbene | MCF-7 | Breast | Effectively inhibited CYP1B1 expression and reduced tumor volume in xenografts. oup.com |

Endothelial Cell Models

The anti-angiogenic potential of tetramethoxystilbene is often investigated using endothelial cell models, with Human Umbilical Vein Endothelial Cells (HUVECs) being a primary tool. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

A study on trans-3,4,5,4′-tetramethoxystilbene (DMU-212) demonstrated its potent anti-angiogenic effects in HUVECs. nih.gov The compound was found to significantly inhibit VEGF-stimulated proliferation and induce apoptosis in these cells. nih.gov Furthermore, DMU-212 impeded VEGF-induced migration and the formation of capillary-like structures, key steps in angiogenesis. The mechanism for this activity was identified as the suppression of the VEGFR2 signaling pathway and its downstream components, including c-Src, FAK, Erk1/2, Akt, and mTOR. nih.gov

| Compound Isomer | Cell Model | Key Research Findings |

|---|---|---|

| trans-3,4,5,4′-Tetramethoxystilbene (DMU-212) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-stimulated cell proliferation and migration; induced apoptosis; suppressed capillary-like tube formation via the VEGFR2 signaling pathway. nih.gov |

Immune Cell Models

To investigate anti-inflammatory properties, researchers employ immune cell models such as macrophage cell lines. The RAW 264.7 macrophage cell line is commonly used to study inflammatory responses to stimuli like lipopolysaccharide (LPS).

Research on 3,3′,4,5′-tetramethoxy-trans-stilbene showed that it exerts anti-inflammatory effects in LPS-induced RAW 264.7 cells. nih.gov The compound was found to suppress the secretion of key inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The underlying mechanism involves the inactivation of the MAPK and NF-κB signaling pathways, which are critical regulators of the inflammatory response. nih.gov Specifically, the compound inhibited the phosphorylation of p38 and JNK, components of the MAPK pathway. nih.gov

| Compound Isomer | Cell Model | Key Research Findings |

|---|---|---|

| 3,3′,4,5′-Tetramethoxy-trans-stilbene | RAW 264.7 Macrophages | Suppressed LPS-induced secretion of NO, IL-6, and TNF-α; inactivated MAPK and NF-κB signaling pathways. nih.gov |

Reproductive Cell Models

The effects of tetramethoxystilbene analogues on reproductive cells have been explored, particularly in models involving human luteinized granulosa cells. These cells are crucial for ovarian function, including steroid hormone production. A study using a primary three-dimensional culture model investigated the steroidogenic activity of a liposomal formulation of 3,4,5,4′-tetramethoxystilbene (DMU-212). The research found that the compound significantly increased the secretion of estradiol and progesterone in a dose-dependent manner. This effect was linked to the enhanced expression of genes involved in steroidogenesis, such as CYP11A1, HSD3B1, StAR, and CYP19A1.

Drug-Resistant Cell Lines

A significant challenge in cancer therapy is the development of drug resistance. Preclinical research investigates the efficacy of new compounds in cell lines that have developed resistance to standard chemotherapeutic agents.

(Z)3,4,5,4′-trans-tetramethoxystilbene has shown significant inhibitory effects specifically in gefitinib-resistant (G-R) non-small-cell lung cancer (NSCLC) cells, such as H1975 and H820, while having less impact on non-resistant NSCLC cells and normal lung epithelial cells. nih.gov The mechanism involves the selective elevation of intracellular calcium levels, leading to endoplasmic reticulum (ER) stress, caspase-independent apoptosis, and autophagy. nih.gov Additionally, the ovarian cancer cell line SKOV-3 is noted for its resistance to multiple chemotherapeutics. nih.gov The metabolite DMU-214 has demonstrated cytotoxic effects against this cell line, suggesting its potential to overcome certain forms of chemotherapy resistance. nih.govresearchgate.net

| Compound Isomer | Cell Line | Resistance Profile | Key Research Findings |

|---|---|---|---|

| (Z)3,4,5,4′-Tetramethoxystilbene | H1975, H820 | Gefitinib-Resistant NSCLC | Exhibited selective cytotoxicity by elevating intracellular calcium, causing ER stress, apoptosis, and autophagy. nih.gov |

| 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | SKOV-3 | Chemo-resistant Ovarian Cancer | Demonstrated cytotoxic and anti-proliferative effects. nih.govresearchgate.net |

In Vivo Animal Models

Following promising in vitro results, in vivo animal models are used to assess the systemic efficacy and biological activity of tetramethoxystilbene compounds. These models are crucial for understanding how the compounds behave in a complex, whole-organism environment.

The anti-angiogenic properties of trans-3,4,5,4′-tetramethoxystilbene (DMU-212) were confirmed in vivo using a mouse Matrigel plug assay and a chick chorioallantoic membrane (CAM) assay. nih.gov In both models, DMU-212 inhibited the VEGF-induced formation of new blood vessels. nih.gov

The anti-tumor activity of these compounds has been evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The metabolite 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) showed strong anti-proliferative activity in a xenograft model using SCID mice injected with A-2780 ovarian cancer cells. researchgate.net Similarly, 2,3′,4,5′-tetramethoxystilbene was reported to reduce the tumor volume of MCF-7 breast cancer cell xenografts. oup.com

Analytical and Experimental Techniques in Preclinical Studies

Specific data from cell viability and proliferation assays, such as the MTT or CellTiter-Glo assays, for 3,3',4,4'-Tetramethoxystilbene are not available in the reviewed literature. These in vitro assays are fundamental for determining a compound's cytotoxic or cytostatic effects on cancer cell lines by measuring metabolic activity or ATP content as an indicator of cell viability. While the MTT assay has been used to evaluate the effects of the isomer 3,4′,5-trimethoxy-trans-stilbene on rat aortic endothelial cells, no such data has been published for this compound nih.gov.

There is no specific published research detailing the use of apoptosis detection assays to evaluate the effects of this compound. Methods like Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL), Annexin V staining, and 4′,6-diamidino-2-phenylindole (DAPI) staining are standard techniques to identify and quantify programmed cell death. The TUNEL assay detects DNA fragmentation, Annexin V identifies the externalization of phosphatidylserine in early apoptosis, and DAPI staining reveals nuclear changes like chromatin condensation researchgate.netnih.govplos.org. A study on the isomer 3,4,4′-trimethoxystilbene did confirm the induction of apoptosis using Annexin V staining in HCT116 cells researchgate.net. However, similar mechanistic studies to confirm apoptosis induction by this compound have not been reported.

Cell Migration and Invasion Assays

No studies utilizing methodologies such as wound healing assays, transwell migration assays (e.g., Boyden chamber), or Matrigel invasion assays to evaluate the effect of this compound on cell motility have been identified.

Gene Expression Analysis (e.g., qRT-PCR, Microarray Analysis)

There is no available data from gene expression studies, including quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis, to characterize the transcriptional effects of this compound in any cell model.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunofluorescence)

Information regarding the impact of this compound on the expression levels or phosphorylation status of specific proteins, as determined by methods like Western Blotting or immunofluorescence, is not available in published research.

Enzyme Activity Assays (e.g., EROD activity for CYP P450, Acetylcholinesterase activity)

No research has been published detailing the effects of this compound on the activity of enzymes such as cytochrome P450 isoforms (measured by assays like 7-ethoxyresorufin-O-deethylase, EROD) or acetylcholinesterase.

Biochemical Assays (e.g., ELISA for hormone secretion, MDA assay for oxidative stress, NO release)

There are no findings from biochemical assays that have assessed the influence of this compound on parameters like hormone secretion, oxidative stress markers (e.g., malondialdehyde levels), or nitric oxide production.

Morphological and Microscopic Observations (e.g., Transmission Electron Microscopy, Fluorescence Microscopy)

No studies have been found that employ microscopic techniques, such as transmission electron microscopy or fluorescence microscopy, to observe cellular or subcellular morphological changes induced by this compound.

Interaction with Biomembrane Models (e.g., Differential Scanning Calorimetry with liposomes)

The interaction of this compound with artificial biomembrane models has not been investigated using biophysical methods like Differential Scanning Calorimetry (DSC) with liposomes.

Pharmacokinetic Profiling in Preclinical Models

The preclinical pharmacokinetic evaluation of 3,4,5,4'-Tetramethoxystilbene has been conducted in rodent models, primarily rats, to understand its behavior in a biological system. These studies are crucial for determining the compound's potential as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical investigations reveal that methylated resveratrol (B1683913) analogues, such as 3,4,5,4'-Tetramethoxystilbene, generally exhibit enhanced bioavailability compared to resveratrol itself. nih.gov However, the oral absorption of 3,4,5,4'-Tetramethoxystilbene can still be a limiting factor.

Clearance and Half-Life Determination

In preclinical studies involving intravenous administration to rats, 3,4,5,4'-Tetramethoxystilbene demonstrated moderate clearance from the body. nih.govresearchgate.net The terminal elimination half-life, a measure of how long the compound stays in the system, has also been determined in these models. nih.govresearchgate.net Specifically, one study reported a moderate clearance of 46.5 ± 7.6 mL/min/kg and a terminal elimination half-life of 154 ± 80 minutes in rats following intravenous administration. nih.govresearchgate.net

Bioavailability Assessments (oral, intravenous)

The absolute oral bioavailability of 3,4,5,4'-Tetramethoxystilbene has been found to be low in preclinical rat models. nih.govresearchgate.net One study quantified the absolute oral bioavailability at 6.31 ± 3.30%. nih.govresearchgate.net This suggests that while methylation improves bioavailability compared to resveratrol, challenges in oral delivery may still exist. Intravenous administration, by contrast, ensures 100% bioavailability and serves as a benchmark for oral formulations.

Quantification in Biological Matrices (e.g., plasma)

To accurately determine the pharmacokinetic parameters of 3,4,5,4'-Tetramethoxystilbene, a reliable method for its quantification in biological fluids is essential. A simple High-Performance Liquid Chromatography (HPLC) method has been established and validated for the quantification of trans-3,4,5,4'-tetramethoxystilbene in rat plasma. nih.govresearchgate.netacs.org This method involves chromatographic separation on a reversed-phase HPLC column. The reported limit of quantification for this assay was 15 ng/mL, with good intra- and interday precision and accuracy. nih.gov

Below is an interactive data table summarizing the reported pharmacokinetic parameters for 3,4,5,4'-Tetramethoxystilbene in rats.

| Pharmacokinetic Parameter | Value | Animal Model | Administration Route | Source |

| Clearance | 46.5 ± 7.6 mL/min/kg | Rat | Intravenous | nih.govresearchgate.net |

| Terminal Elimination Half-Life | 154 ± 80 min | Rat | Intravenous | nih.govresearchgate.net |

| Absolute Oral Bioavailability | 6.31 ± 3.30% | Rat | Oral | nih.govresearchgate.net |

Drug Delivery Systems for Enhanced Preclinical Efficacy

To overcome challenges such as poor solubility and low oral bioavailability of methoxystilbenes, various drug delivery systems are being explored in preclinical research.

Liposomal Formulations

Liposomal formulations have been developed for metabolites of 3,4,5,4'-Tetramethoxystilbene, such as 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), and for other tetramethoxystilbene isomers. tandfonline.comnih.govnih.govbmj.comnih.govtandfonline.commmu.ac.uk Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate hydrophobic compounds like tetramethoxystilbenes, potentially improving their solubility, stability, and delivery to target tissues. nih.gov For instance, liposomal formulations of DMU-214 were developed using the thin lipid film hydration method followed by extrusion, resulting in vesicles with diameters in the range of 118.0-155.5 nm. nih.gov In preclinical models, these liposomal formulations have shown enhanced biological activity compared to the free compound. tandfonline.comnih.govtandfonline.com

The table below details the characteristics of a liposomal formulation for a metabolite of 3,4,5,4'-Tetramethoxystilbene.

| Formulation Characteristic | Value | Compound | Source |

| Vesicle Diameter | 118.0-155.5 nm | 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | nih.gov |

| Preparation Method | Thin lipid film hydration and extrusion | 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | nih.gov |

Polymeric Micellar Formulations

Polymeric micelles are nanosized, core-shell structures formed from the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core can encapsulate poorly water-soluble drugs like methoxystilbenes, while the hydrophilic shell provides a stable interface with the physiological environment.

A key area of investigation in the preclinical development of polymeric micellar formulations involves the selection and synthesis of appropriate block copolymers. For a compound like this compound, copolymers such as polyethylene glycol (PEG)-phosphatidylethanolamine (PE) would be a logical starting point. PEG forms the hydrophilic shell, offering steric stabilization and reducing clearance by the reticuloendothelial system, thereby prolonging circulation time. The hydrophobic PE core would serve to encapsulate the lipophilic this compound.

Preclinical evaluation of such a formulation would involve a series of rigorous characterization and efficacy studies. A hypothetical study design, drawing from established methodologies for similar compounds, is presented in Table 1.

Table 1: Hypothetical Preclinical Evaluation of this compound-Loaded Polymeric Micelles

| Parameter | Methodology | Objective |

| Formulation & Characterization | Solvent Evaporation Method | To prepare micelles and determine size, zeta potential, and morphology. |

| Dynamic Light Scattering (DLS) & Transmission Electron Microscopy (TEM) | To confirm the physical characteristics of the micelles. | |

| Drug Loading & Encapsulation | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound successfully loaded into the micelles. |

| In Vitro Drug Release | Dialysis Method | To assess the release profile of the compound from the micelles over time in a simulated physiological environment. |

| Cellular Uptake | Confocal Microscopy & Flow Cytometry | To visualize and quantify the internalization of the micelles by target cancer cells. |

| In Vitro Efficacy | Cell Viability Assays (e.g., MTT) & Apoptosis Assays | To compare the cytotoxic and pro-apoptotic effects of the micellar formulation versus the free compound. |

| Pharmacokinetics | Animal models (e.g., rodents) | To determine the circulation half-life, bioavailability, and biodistribution of the micellar formulation compared to the free compound. |

| In Vivo Efficacy | Xenograft tumor models | To evaluate the anti-tumor activity and survival benefits of the micellar formulation in a living organism. |

This table is illustrative and based on standard preclinical methodologies for polymeric micelle-based drug delivery systems.

Research on a structurally similar compound, 3,5,4′-trimethoxy-trans-stilbene (BTM), has demonstrated the potential of this approach. In a preclinical study, BTM was successfully encapsulated in PEG-PE micelles, resulting in a drug loading capacity of 5.62 ± 0.80%. nih.gov This formulation exhibited enhanced cellular uptake, a regulated drug release profile, and significantly improved pharmacokinetic parameters, including a prolonged half-life and increased bioavailability. nih.gov Furthermore, the BTM-loaded micelles demonstrated superior anti-tumor efficacy in a colon cancer xenograft model, leading to slowed tumor growth and prolonged survival with minimal toxicity to normal tissues. nih.gov These findings suggest that a similar polymeric micelle strategy could be beneficial for this compound.

Nanoparticle-Based Systems

Nanoparticle-based systems represent another versatile platform for the delivery of therapeutic agents like this compound. These systems can be fabricated from a variety of materials, including polymers, lipids, and inorganic materials, each offering unique properties for drug delivery.

Preclinical research in this area would focus on the design and characterization of nanoparticles capable of effectively carrying this compound to its target site. Key considerations include the choice of nanoparticle material, surface functionalization for targeted delivery, and the method of drug incorporation.

The preclinical evaluation of a nanoparticle-based formulation of this compound would follow a similar comprehensive pathway as outlined for polymeric micelles. Table 2 provides a hypothetical overview of the research methodologies that would be employed.

Table 2: Hypothetical Preclinical Research Methodologies for this compound Nanoparticles

| Research Phase | Methodologies | Key Endpoints |

| Synthesis & Physicochemical Characterization | Nanoprecipitation, Emulsification-Solvent Evaporation | Particle size and distribution, surface charge, morphology, drug loading efficiency, and stability. |

| In Vitro Studies | Cell culture models | Cellular uptake efficiency, intracellular trafficking, in vitro cytotoxicity, and mechanism of action studies. |

| Pharmacokinetic Profiling | Animal models | Absorption, distribution, metabolism, and excretion (ADME) profiling; determination of key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life). |

| In Vivo Efficacy & Biodistribution | Animal tumor models | Assessment of anti-tumor activity, survival analysis, and quantification of nanoparticle accumulation in tumors and other organs. |

This table is illustrative and based on standard preclinical methodologies for nanoparticle-based drug delivery systems.

The overarching goal of these preclinical research methodologies is to establish a foundation for the potential clinical translation of advanced formulations of this compound. By leveraging polymeric micelles or nanoparticle-based systems, it may be possible to overcome the inherent challenges associated with the delivery of hydrophobic therapeutic agents, ultimately enhancing their efficacy and therapeutic index.

Computational and Theoretical Approaches in Stilbene Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of stilbene (B7821643) compounds and the specific interactions that govern their binding affinity.

In stilbene research, docking simulations are frequently employed to elucidate how derivatives fit into the active sites of enzymes or the binding pockets of receptors. For instance, studies on various trans-stilbene (B89595) derivatives have used docking to explore their interactions with targets like cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many compounds. researchgate.netmdpi.com These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the stilbene ligand.

While no specific docking studies for 3,3',4,4'-Tetramethoxystilbene were identified, research on the closely related isomer trans-3,4,5,4´-tetramethoxystilbene (TMS or DMU-212) has identified it as an agonist for the constitutive androstane (B1237026) receptor (CAR). nih.gov Molecular docking simulations help rationalize how this molecule binds to the receptor's ligand-binding domain, leading to its activation. Similarly, docking studies on other stilbenes have been used to predict their binding affinity and mode of interaction with targets such as the SARS-CoV-2 Mpro protease and tyrosinase. researchgate.netnih.govmdpi.com

The typical output of a docking simulation includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex.

Table 1: Example of Binding Affinities for Stilbene Compounds against Mpro Protease Note: This table is illustrative of the data obtained from docking studies on various stilbenes, not this compound.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Astringin | Mpro (PDB ID: 6LU7) | -9.319 |

| Isorhapontin | Mpro (PDB ID: 6LU7) | -8.166 |

| Piceatannol | Mpro (PDB ID: 6LU7) | -6.291 |

| GC376 (Reference) | Mpro (PDB ID: 6LU7) | -6.976 |

| N3 (Reference) | Mpro (PDB ID: 6LU7) | -6.345 |

| Data sourced from a study on the potential of stilbene compounds to inhibit Mpro protease. researchgate.net |

Molecular Dynamics (MD) Simulations for Structural Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the motion of atoms and molecules over time. This technique is essential for understanding the conformational flexibility of stilbenes and the stability of ligand-receptor complexes identified through molecular docking. An MD simulation can reveal how a molecule like this compound behaves in a biological environment, such as in solution or bound to a protein. physchemres.orgnih.gov

A comprehensive study on the isomer 2,3,3′,4′-tetramethoxy-trans-stilbene combined experimental methods with MD simulations to analyze its structural dynamics. researchgate.netrsc.org The simulations provided a detailed picture of molecular reorientations, particularly the dynamics of the four methyl groups. The study found a significant diversity in the energy barriers for the reorientation of these groups, with one methyl group having a low activation barrier (~3 kJ mol⁻¹) while the other three exhibited much higher barriers (10–14 kJ mol⁻¹). researchgate.netrsc.org This detailed conformational analysis helps explain the molecule's behavior and interactions at an atomic level.

MD simulations are also used to validate the results of molecular docking. By simulating the docked complex over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. researchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding interaction.

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For stilbene research, DFT calculations are invaluable for understanding the distribution of electrons within the molecule, which dictates its reactivity, stability, and the nature of its intermolecular interactions.

DFT can be used to calculate a variety of molecular properties, including:

Optimized Geometry: Predicting the most stable three-dimensional structure of the molecule.

Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Vibrational Frequencies: Simulating the infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

Intermolecular Interaction Energies: Quantifying the strength of weak interactions, such as hydrogen bonds and van der Waals forces, that are crucial for crystal packing and ligand-receptor binding. nih.gov

In the study of 2,3,3′,4′-tetramethoxy-trans-stilbene, DFT calculations supported experimental findings from X-ray diffraction and spectroscopy, helping to characterize its intermolecular interactions and molecular dynamics. researchgate.netrsc.org Similarly, DFT has been applied to series of other stilbene derivatives to analyze the importance of weak, delocalized interactions in the formation of their crystal structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling